5beta-Cholanic acid
Overview
Description
5beta-Cholanic acid, also known as Ursocholanic acid, is a steroid compound with pharmacological activity . It is a bile acid and is used as an anticholelithogenic .
Molecular Structure Analysis
The molecular formula of 5beta-Cholanic acid is C24H40O2 . It has an average mass of 360.573 Da and a mono-isotopic mass of 360.302826 Da . It has 8 defined stereocenters .
Physical And Chemical Properties Analysis
5beta-Cholanic acid has a density of 1.0±0.1 g/cm^3, a boiling point of 473.6±13.0 °C at 760 mmHg, and a flash point of 208.7±11.2 °C . It has 2 H bond acceptors, 1 H bond donor, 4 freely rotating bonds, and 1 Rule of 5 violation .
Scientific Research Applications
Synthesis of Glycine and Taurine Conjugates : 5beta-Cholanic acids are used in the synthesis of glycine and taurine conjugates, important in the study of bile acids. Improved procedures for synthesizing these conjugates have been developed, offering high yields and purity (Tserng, Hachey, & Klein, 1977).
Bile Acid and Steroid Hormone Metabolism : Research on 17beta-hydroxysteroid dehydrogenases (17beta-HSDs), including the analysis of human and Drosophila 17beta-HSD type 10, reveals that these enzymes have multiple specificities in bile acid and steroid hormone metabolism. This includes the oxidation of 5beta-Cholanic acid (Shafqat et al., 2003).
Activation of BK Channels : Studies indicate that 5beta-Cholanic acid and its analogs can activate large conductance, calcium- and voltage-gated potassium (BK) channels in vascular myocytes, which are important for arterial dilation (Bukiya, McMillan, Parrill, & Dopico, 2008).
Activation of Farnesoid X Receptor : 5beta-Cholanic acid derivatives have been found to activate the farnesoid X receptor (FXR) more potently than hydroxylated bile acids, suggesting their potential use in studying FXR's physiological functions and as pharmaceutical agents for cholesterol and lipid-related diseases (Fukuchi, Song, Dai, Hiipakka, & Liao, 2005).
Substrate Screening for Enzymes : The enzymatic activity and substrate specificity of various enzymes, such as alcohol dehydrogenase 1C*2 (gamma2gamma2), have been studied using 5beta-Cholanic acid as a substrate to understand its interaction and inhibitor specificity (Plapp & Berst, 2003).
Creation of Non-Peptide Libraries : A derivative of 5beta-Cholanic acid has been synthesized as a scaffold for creating non-peptide libraries, enabling the attachment of various building blocks linked to the functional groups on the scaffold (Kasal, Kohout, & Lebl, 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKLZQLYODPWTM-LVVAJZGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021288 | |
Record name | 5beta-Cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5beta-Cholanic acid | |
CAS RN |
546-18-9 | |
Record name | 5β-Cholanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholanic acid, (5beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ursocholanic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5beta-Cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHOLANIC ACID, (5.BETA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970EKW2JTO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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